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molecular formula C12H14BrClO2S B8423480 Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate

Methyl 3-chloro-4-(3-bromopropylthio)-phenylacetate

Cat. No. B8423480
M. Wt: 337.66 g/mol
InChI Key: XLSINFKAYAQASZ-UHFFFAOYSA-N
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Patent
US06090836

Procedure details

A solution of 3-chloro-4-dimethylcarbamoylthiophenyl acetic acid methyl ester (10.028 grams; 34.848 mmol) in dry MeOH (90 mL) was treated with a solution of sodium methoxide (4.37 M; 11.16 mL; 48.788 mmol). The reaction was refluxed for 2 hours. The reaction mixture was cooled to 20 ° C. and transferred to a dropping funnel. The dropping funnel was placed atop a flask containing a solution of dibromopropane (14.15 mL; 139.392 mmol) in dry MeOH (50 mL). The contents of the dropping funnel were added to the flask dropwise, and the solution stirred for 2 hours. The reaction mixture was partitioned between isopropyl acetate and pH 4 buffer. The layers were separated and the organic washed once with water. The organic was dried over magnesium sulfate, filtered and concentrated. Silica gel chromatography afforded 3-chloro-4-(3-bromopropyl)thiophenyl acetic acid methyl ester.
Name
3-chloro-4-dimethylcarbamoylthiophenyl acetic acid methyl ester
Quantity
10.028 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.16 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
14.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12](=O)N(C)C)=[C:7]([Cl:17])[CH:6]=1.C[O-].[Na+].[Br:22][C:23](Br)(C)[CH3:24]>CO>[CH3:1][O:2][C:3](=[O:18])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH2:12][CH2:24][CH2:23][Br:22])=[C:7]([Cl:17])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
3-chloro-4-dimethylcarbamoylthiophenyl acetic acid methyl ester
Quantity
10.028 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)SC(N(C)C)=O)Cl)=O
Name
sodium methoxide
Quantity
11.16 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.15 mL
Type
reactant
Smiles
BrC(C)(C)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
transferred to a dropping funnel
CUSTOM
Type
CUSTOM
Details
The dropping funnel was placed atop a flask
ADDITION
Type
ADDITION
Details
The contents of the dropping funnel were added to the flask dropwise
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between isopropyl acetate and pH 4 buffer
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)SCCCBr)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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